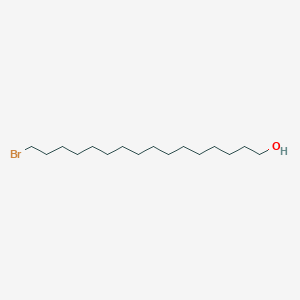

16-Bromo-1-hexadecanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

IUPAC Name |

16-bromohexadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h18H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSQZSJMSMTIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCBr)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373694 | |

| Record name | 16-Bromo-1-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59101-28-9 | |

| Record name | 16-Bromo-1-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-Bromo-1-hexadecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural and Functional Significance in Complex Molecular Systems

The utility of 16-Bromo-1-hexadecanol in chemical synthesis stems directly from its distinct molecular structure. The molecule consists of a 16-carbon aliphatic chain, which imparts a significant hydrophobic character. cymitquimica.com At one end of this chain (the C1 position) is a hydroxyl (-OH) group, and at the opposite end (the C16 position) is a bromine atom. pubcompare.ai This arrangement of functional groups makes it a bifunctional, amphiphilic molecule. cymitquimica.compubcompare.ai

The hydroxyl group provides a site for reactions typical of alcohols, such as esterification, while the terminal bromine atom is an excellent leaving group in nucleophilic substitution reactions. This dual reactivity allows for selective modifications at either end of the molecule, making it an ideal linker or spacer molecule to connect different chemical moieties. musechem.comfluorochem.co.ukbldpharm.com This structural design is crucial for building complex, self-assembling systems and for the synthesis of specialized polymers and bioactive compounds. musechem.com

The long hydrocarbon chain influences its physical properties, such as its solid state at room temperature and its solubility in organic solvents. cymitquimica.comsigmaaldrich.com In aqueous environments, the hydrophilic hydroxyl head and the hydrophobic tail can lead to the formation of organized structures, a principle that is exploited in material science and drug delivery applications. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 59101-28-9 | sigmaaldrich.com |

| Molecular Formula | C₁₆H₃₃BrO | sigmaaldrich.comfluorochem.co.uk |

| Molecular Weight | 321.34 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comfluorochem.co.uk |

| Melting Point | 45-52 °C | sigmaaldrich.com |

| Boiling Point | 383.7°C at 760 mmHg | letopharm.com |

| Density | 1.059 g/cm³ | letopharm.com |

| InChI Key | GOSQZSJMSMTIFI-UHFFFAOYSA-N | sigmaaldrich.comfluorochem.co.uk |

Historical Context of ω Haloalkanols in Organic Synthesis Methodologies

The history of ω-haloalkanols is intrinsically linked to the evolution of organic synthesis. openaccessjournals.com Organic synthesis, the art and science of constructing complex organic molecules from simpler ones, has been a cornerstone of chemistry since Friedrich Wöhler's synthesis of urea (B33335) in 1828. openaccessjournals.comiqvia.com In the early days, chemists relied on isolating compounds from natural sources, but the need for novel materials and medicines spurred the development of synthetic methodologies. openaccessjournals.com

The development of bifunctional reagents like ω-haloalkanols represented a significant advancement, allowing for more controlled and stepwise assembly of molecules. Historically, the synthesis of long-chain ω-bromoalkanols was often achieved by the reaction of the corresponding diol with aqueous hydrobromic acid (HBr). researchgate.net Studies from past decades describe refluxing these reactants for extended periods in various solvents like cyclohexane, toluene, or petroleum ether to achieve monobromination. researchgate.net These methods, while effective, often required long reaction times and yielded mixtures that needed careful purification. researchgate.net

The formalization of concepts like retrosynthetic analysis by E.J. Corey in the mid-20th century revolutionized how chemists approached synthesis. iqvia.com This strategy involves deconstructing a complex target molecule into simpler, commercially available precursors. iqvia.com In this framework, versatile building blocks like 16-Bromo-1-hexadecanol became invaluable assets, providing a ready-made 16-carbon chain with two distinct reactive handles. The growth of chemical supply companies, particularly after World War I, played a crucial role in making such specialized reagents more accessible to the broader research community, thereby accelerating progress in synthetic chemistry. orgsyn.org

Current Research Landscape and Emerging Applications

Direct Bromination of 1-Hexadecanol (B1195841)

A prevalent method for synthesizing this compound is the direct bromination of 1-hexadecanol. This approach involves the substitution of the hydroxyl group with a bromine atom.

Optimized Reaction Conditions and Catalytic Systems (e.g., HBr/H₂SO₄)

The direct bromination of 1-hexadecanol is commonly achieved using a combination of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst, protonating the hydroxyl group of 1-hexadecanol to form a better leaving group (water), which facilitates nucleophilic attack by the bromide ion.

Optimized conditions for this reaction often involve using an excess of 48% aqueous HBr with a stoichiometric amount of concentrated H₂SO₄. The reaction is typically carried out under reflux at elevated temperatures, for instance, 140°C for several hours, to drive the reaction to completion. Monitoring the progress of the reaction can be done using techniques like thin-layer chromatography (TLC). The use of excess HBr helps to shift the equilibrium towards the formation of the desired product.

Alternative halogenating agents for the direct conversion of 1-hexadecanol and its derivatives include phosphorus tribromide (PBr₃). This method often requires cooling to 0–5 °C during the addition of PBr₃ to manage the reaction rate and minimize the formation of side products.

Table 1: Optimized Reaction Conditions for Direct Bromination of 1-Hexadecanol

| Parameter | Condition | Source |

| Reagents | 1-Hexadecanol, excess 48% HBr, stoichiometric conc. H₂SO₄ | |

| Temperature | Reflux at 140°C | |

| Reaction Time | 5 hours | |

| Monitoring | Thin-Layer Chromatography (TLC) |

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent can significantly impact the efficiency and selectivity of the bromination reaction. For the synthesis of similar bromoalkanols, various organic solvents have been investigated. researchgate.net These include cyclohexane, petroleum ether, toluene, and benzene. researchgate.net The solvent can influence the solubility of the reactants and the reaction temperature, thereby affecting the reaction rate and yield. In some cases, the reaction is carried out in a solvent-free system. bbhegdecollege.com For instance, the bromination of certain aromatic compounds has shown high selectivity when conducted in solvents like dichloromethane (B109758) or hexane (B92381). google.com

The use of mixed solvent systems, such as tertiary butyl alcohol and heptane, has been shown to improve product purity and yields in the bromination of unsaturated hydrocarbons. google.com While direct studies on this compound are limited in the provided results, the principles from analogous reactions suggest that solvent selection is a critical parameter for optimization.

Control of By-product Formation (e.g., 1,16-dibromohexadecane)

A potential by-product in the direct bromination of 1-hexadecanol is 1,16-dibromohexadecane. This can occur if the newly formed hydroxyl group in the intermediate ether (from the reaction of two molecules of 1-hexadecanol) is also substituted by a bromine atom. Controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, is crucial to minimize the formation of this and other by-products.

Careful control over the addition of the brominating agent and maintaining the optimal temperature can help to favor the desired monosubstitution product. Purification techniques such as recrystallization or chromatography are often necessary to isolate the pure this compound from unreacted starting material and any by-products.

Reduction of 16-Bromohexadecanoic Acid Precursors

An alternative synthetic route to this compound involves the reduction of a carboxylic acid precursor, specifically 16-bromohexadecanoic acid.

Borane-Tetrahydrofuran (B86392) Complex (BH₃/THF) Mediated Reduction

The reduction of 16-bromohexadecanoic acid to this compound can be effectively achieved using a borane-tetrahydrofuran complex (BH₃/THF). nih.gov This reagent is known for its ability to selectively reduce carboxylic acids to primary alcohols. libretexts.orgmsanet.com

The reaction is typically carried out by dissolving the 16-bromohexadecanoic acid in anhydrous THF and cooling the solution to 0°C. A solution of BH₃/THF is then added slowly, and the mixture is stirred at this temperature for a period, followed by further stirring at room temperature. nih.gov The reaction is then quenched, often with a mixture of water and THF. The workup procedure involves extraction with a solvent like diethyl ether, followed by washing with sodium bicarbonate solution, water, and brine, and finally drying over an anhydrous salt like magnesium sulfate. This method has been reported to yield approximately 60% of the pure product after recrystallization.

Table 2: Procedure for BH₃/THF Reduction of 16-Bromohexadecanoic Acid

| Step | Procedure | Source |

| Starting Material | 16-Bromohexadecanoic acid | |

| Reagent | Borane-tetrahydrofuran complex (BH₃/THF) | nih.gov |

| Solvent | Anhydrous Tetrahydrofuran (THF) | |

| Reaction Conditions | Slow addition of BH₃/THF at 0°C, followed by stirring | |

| Quenching | Addition of a water/THF mixture | |

| Workup | Extraction, washing, and drying | |

| Purification | Recrystallization from hexanes | |

| Approximate Yield | 60% |

Multi-step Synthesis from Lactones (e.g., Oxacyclopentadecan-2-one)

A multi-step synthesis starting from a lactone, such as oxacyclopentadecan-2-one (B8633941) (a 16-membered lactone), can also produce this compound. This process involves two main steps: ring-opening of the lactone followed by reduction of the resulting bromo-acid.

The first step is the ring-opening of oxacyclopentadecan-2-one with hydrobromic acid. uh.edu This is typically performed under reflux conditions in a solvent like acetic acid for an extended period, for example, 24 hours at 130°C, to yield 16-bromohexadecanoic acid. The acid is then isolated and purified. prepchem.com

The second step is the reduction of the purified 16-bromohexadecanoic acid to this compound using the borane-tetrahydrofuran complex (BH₃/THF) method as described in the previous section. This multi-step route provides an alternative pathway to the target molecule, particularly when the corresponding lactone is a readily available starting material.

Stereoselective Synthesis Approaches

While this compound is an achiral molecule, lacking a stereocenter, the principles of stereoselective synthesis are highly relevant when it is employed as a building block for creating more complex, chiral molecules. anr.fr The presence of a hydroxyl group at one end of the C16 chain and a bromo group at the other provides versatile functional handles for subsequent stereocontrolled transformations.

Key strategies in stereoselective synthesis that can involve precursors or derivatives of this compound include:

Chiral Pool Synthesis : This approach leverages abundant, naturally occurring enantiopure compounds, such as amino acids, sugars, or terpenes, as starting materials. wikipedia.orgacs.org For instance, a complex synthesis could begin with a chiral terpene like α-pinene or a sugar-derived building block, which already contains defined stereocenters, and then elaborate it to incorporate the C16 chain. wikipedia.orgresearchgate.net

Asymmetric Catalysis : This powerful method introduces chirality using chiral catalysts. scu.edu.cn For example, a precursor to this compound containing a double bond could undergo asymmetric hydrogenation, epoxidation, or dihydroxylation using catalysts composed of metals like rhodium or ruthenium complexed with chiral ligands. anr.frtorvergata.it This would create a chiral alcohol, which could then be converted to a chiral derivative of this compound. The direct C(sp³)–H functionalization of alkanes using asymmetric catalysis is a frontier in organic synthesis, aiming to convert simple hydrocarbons into valuable chiral substances. scu.edu.cnnih.goveuropa.eu

Enzymatic Reactions : Biocatalysts, particularly lipases, are highly effective in performing stereoselective transformations. jocpr.com They can be used for the kinetic resolution of racemic alcohols, where one enantiomer is selectively acylated, allowing the unreacted enantiomer to be separated. jocpr.comacs.org While lipase-catalyzed resolution of primary alcohols can be challenging, methods have been developed to enhance enantioselectivity. jocpr.com Studies have shown that the chain length of alcohols can influence the enantioselectivity of lipase-catalyzed reactions. nih.govresearchgate.net For instance, Candida antarctica lipase (B570770) B (CALB) has been extensively studied for the kinetic resolution of various secondary alcohols. diva-portal.org

Alternative and Emerging Synthetic Routes

Phase Transfer Catalysis (PTC) is an exceptionally useful methodology for synthesizing bromoalkanols from their corresponding diols, especially in biphasic systems where the diol and the brominating agent (like aqueous hydrobromic acid) are in separate, immiscible phases. dalalinstitute.comijirset.com The catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the bromide anion from the aqueous phase to the organic phase where the reaction occurs. ijstr.orgbiomedres.us

Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst for this purpose. nih.govfinerchem.com It forms a lipophilic ion pair with the bromide ion, enabling its transport into the organic phase to react with the diol. ijstr.org This technique avoids the need for harsh conditions or expensive solvents that would be required to dissolve both reactants in a single phase, making it a greener approach. dalalinstitute.comijirset.com

Table 1: Comparison of Phase Transfer Catalysts in Bromoalkanol Synthesis

| Catalyst | Role | Mechanism | Advantages |

|---|---|---|---|

| Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | Transports bromide anions (Br⁻) from the aqueous phase to the organic phase by forming a lipophilic ion pair. ijstr.orgnih.gov | Facilitates reactions between immiscible reactants, improves reaction rates and yields, and allows for milder conditions. dalalinstitute.comfinerchem.com |

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating for chemical reactions. bdu.ac.inajchem-a.com By directly heating the reactants through dipolar polarization and ionic conduction mechanisms, microwave irradiation can dramatically reduce reaction times, often from many hours to just a few minutes, while frequently improving product yields and purity. researchgate.netsphinxsai.com

In the synthesis of bromoalkanols from diols, microwave heating has proven highly effective. acs.org For example, the conversion of 1,6-hexanediol (B165255) to 6-bromo-1-hexanol (B126649) using aqueous HBr and a phase transfer catalyst under microwave irradiation was completed in just 5 minutes, yielding 75-80% of the product. acs.org In contrast, conventional heating of the same mixture at 100°C for 2.5 hours resulted in a lower yield of 60%. acs.org The use of microwave energy without a solvent is a particularly environmentally friendly approach. researchgate.netacs.org This technology not only accelerates the process but also enhances energy efficiency and supports the principles of green chemistry. univpancasila.ac.idbspublications.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Bromoalkanols

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours to over a day. nih.govacs.org | Minutes. acs.orgsphinxsai.com |

| Energy Efficiency | Lower; heats the vessel and then the reactants. researchgate.net | Higher; directly heats polar reactant molecules. ajchem-a.comresearchgate.net |

| Yield | Often moderate to good. acs.org | Often higher yields due to rapid reaction and reduced side products. acs.orgsphinxsai.com |

| Process Control | Slower response to temperature changes. | Precise and rapid temperature control. ajchem-a.com |

Green chemistry principles focus on designing chemical processes that minimize environmental impact by reducing waste, using safer chemicals, and improving energy efficiency. europa.eubdu.ac.in The synthesis of this compound can be made significantly greener through several strategies.

Atom Economy : The direct conversion of 1,16-hexadecanediol (B1329467) with hydrobromic acid (HBr) demonstrates good atom economy, as the only byproduct is water.

Safer Solvents and Conditions : A key green approach is the reduction or elimination of hazardous organic solvents. rsc.org Phase transfer catalysis allows the use of water instead of organic solvents. dalalinstitute.com Furthermore, performing reactions under solvent-free conditions, which can be enhanced by microwave irradiation or ball milling, represents an even cleaner alternative. researchgate.netrsc.orgnih.gov

Catalysis : The use of phase transfer catalysts like TBAB is inherently a green technique because they are used in small (catalytic) amounts and increase the efficiency of the reaction, reducing energy consumption and the need for harsh conditions. dalalinstitute.comresearchgate.net

Energy Efficiency : Microwave-assisted synthesis is a prime example of an energy-efficient technology. sphinxsai.com By heating the reaction mixture directly and rapidly, it significantly cuts down on the energy and time required compared to conventional heating methods. ajchem-a.comresearchgate.net

Renewable Feedstocks : A truly green process considers the entire lifecycle of the product, starting with the raw materials. Sourcing the precursor, 1,16-hexadecanediol, from renewable feedstocks is a critical aspect. royalsocietypublishing.org Long-chain diols can be synthesized from renewable fatty acids derived from plant oils through methods like olefin metathesis followed by hydrogenation. rsc.orgresearchgate.net Biocatalytic processes are also being developed to produce α,ω-diols from renewable sources like free fatty acids using engineered microorganisms. mdpi.com

Table 3: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| High Atom Economy | Direct bromination of 1,16-hexadecanediol with HBr produces water as the only byproduct. |

| Safer Solvents/Conditions | Utilizing water with phase transfer catalysis or adopting solvent-free methods. dalalinstitute.comresearchgate.net |

| Catalysis | Employing recyclable and efficient catalysts like TBAB or TBAI to avoid stoichiometric reagents and harsh conditions. nih.govresearchgate.net |

| Energy Efficiency | Using microwave-assisted synthesis to reduce reaction times and energy consumption. sphinxsai.com |

| Renewable Feedstocks | Synthesizing the 1,16-hexadecanediol precursor from renewable sources such as plant-derived fatty acids. rsc.orgmdpi.com |

Nucleophilic Substitution Reactions at the Bromine Terminus

The bromine atom at the end of the 16-carbon chain serves as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Synthesis of ω-Iodohexadecanols (e.g., via NaI/Acetone)

The conversion of this compound to 16-Iodo-1-hexadecanol is a classic example of the Finkelstein reaction. This reaction is typically carried out using sodium iodide (NaI) in acetone. ma.edupdx.eduutahtech.edu Sodium iodide is soluble in acetone, while the resulting sodium bromide is not, causing it to precipitate out of the solution. ma.eduutahtech.edu This precipitation drives the reaction to completion, yielding the iodo-derivative. The resulting 16-Iodo-1-hexadecanol is often used in subsequent reactions where a more reactive leaving group is beneficial. nih.gov

| Reactant | Reagent | Solvent | Product | Key Feature |

| This compound | Sodium Iodide (NaI) | Acetone | 16-Iodo-1-hexadecanol | Precipitation of NaBr drives the reaction. ma.eduutahtech.edu |

Formation of Thiol-Terminated Derivatives (e.g., 16-Mercapto-1-hexadecanol)

The synthesis of 16-Mercapto-1-hexadecanol is a crucial transformation, as the thiol group enables strong attachment to gold surfaces for the formation of self-assembled monolayers (SAMs). A common method involves reacting this compound with potassium thioacetate (B1230152) in a suitable solvent like dimethylformamide (DMF) to form a thioacetate intermediate. ru.nlunits.it This intermediate is then hydrolyzed, often using an acid catalyst, to yield the final thiol product, 16-Mercapto-1-hexadecanol. units.it This process provides a robust method for introducing a thiol functionality at the terminus of the long alkyl chain. nih.gov

| Starting Material | Reagent(s) | Intermediate | Final Product | Application |

| This compound | 1. Potassium thioacetate (KSAc) 2. Acid (for hydrolysis) | S-(16-hydroxyhexadecyl) ethanethioate | 16-Mercapto-1-hexadecanol | Formation of self-assembled monolayers on gold surfaces. units.it |

Ethynylation Reactions

Introducing a terminal alkyne group onto this compound can be achieved through ethynylation. This reaction typically involves the use of a strong base and an acetylene (B1199291) source, such as a lithium acetylide-ethylenediamine complex. researchgate.netresearchgate.net The resulting terminal alkyne is a versatile functional group that can participate in various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. acs.org This allows for the efficient conjugation of the hexadecanol (B772) backbone to other molecules. acs.org

Reactions Involving the Hydroxyl Group

The primary hydroxyl group provides a second site for functionalization, allowing for modifications that can tune the molecule's properties for specific applications.

Esterification for Lipid Analogues and Surfactant Development

The hydroxyl group of this compound can be readily esterified with carboxylic acids or their derivatives to create lipid analogues and surfactants. cymitquimica.combeilstein-journals.org For example, the esterification with 4-(bromomethyl)-benzoic acid can be a step in the synthesis of lipid analogues. rsc.org These esterification reactions are fundamental to creating amphiphilic molecules with a hydrophobic alkyl chain and a modifiable polar head group, which are useful in the development of materials like pH-responsive micelles for targeted drug delivery. pubcompare.ai

Etherification Reactions (e.g., Allylation, Tetrahydropyranylation)

Etherification of the hydroxyl group is another key modification strategy, used either to introduce new functionality or to protect the hydroxyl group during other synthetic steps. fluorochem.co.uk

Allylation: This reaction introduces an allyl group by reacting the alcohol with an allyl halide, such as allyl bromide, in the presence of a base. The resulting allyl ether contains a terminal double bond that can be used for further chemical transformations.

Tetrahydropyranylation: This is a common method for protecting the hydroxyl group. masterorganicchemistry.comfrontiersin.org The reaction of this compound with 3,4-dihydro-2H-pyran, often catalyzed by a mild acid like pyridinium (B92312) p-toluenesulfonate (PPTS), forms a tetrahydropyranyl (THP) ether. masterorganicchemistry.comfrontiersin.org This protecting group is stable under many reaction conditions but can be easily removed when no longer needed, making it a valuable tool in multi-step syntheses. masterorganicchemistry.comst-andrews.ac.uk Studies have shown high yields for the tetrahydropyranylation of 1-hexadecanol using solid acid catalysts. frontiersin.orgfrontiersin.org

| Reaction Type | Reagent(s) | Functional Group Introduced/Protected | Purpose |

| Allylation | Allyl bromide, Base | Allyl ether | Introduction of a terminal double bond for further reactions. |

| Tetrahydropyranylation | 3,4-dihydro-2H-pyran, Acid catalyst (e.g., PPTS) | Tetrahydropyranyl (THP) ether | Protection of the hydroxyl group during other synthetic steps. masterorganicchemistry.comfrontiersin.org |

Phosphorylation and Phosphonate (B1237965) Synthesis

The terminal hydroxyl and bromo groups of this compound serve as reactive sites for the introduction of phosphorus-containing moieties, leading to the formation of phosphates and phosphonates. These derivatives are significant in the study of lipid-protein interactions and the development of enzyme substrates. doi.org

The phosphorylation of the hydroxyl group of long-chain alcohols like 1-hexadecanol can be achieved using various phosphorylating agents. doi.org For instance, the reaction of an alcohol with a phosphorylating agent in the presence of an organic base is a common method for forming phosphoester bonds. doi.org

The synthesis of phosphonates from this compound involves a multi-step process. A common route begins with the protection of the hydroxyl group, followed by the displacement of the bromine atom with a phosphonate ester via an Arbuzov reaction or a related method. Subsequent deprotection of the hydroxyl group yields the desired hydroxyalkylphosphonic acid. For example, this compound can be converted to its tetrahydropyranyl (THP) ether, which then reacts with sodium iodide to form the corresponding iodo-derivative. chemrxiv.org This intermediate can then be reacted to form a phosphonate ester, which upon hydrolysis, yields (16-hydroxyhexadecyl)phosphonic acid. chemrxiv.org A detailed synthetic pathway is outlined in the table below.

Table 1: Synthesis of (16-hydroxyhexadecyl)phosphonic acid from this compound

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | This compound | Dihydropyran | 2-(16-bromohexadecyloxy)tetrahydro-2H-pyran chemrxiv.org |

| 2 | 2-(16-bromohexadecyloxy)tetrahydro-2H-pyran | Sodium iodide | 2-(16-iodohexadecyloxy)tetrahydro-2H-pyran chemrxiv.org |

| 3 | 2-(16-iodohexadecyloxy)tetrahydro-2H-pyran | Diethyl phosphite | Diethyl 16-[(2-tetrahydro-2H-pyranyl)oxy]hexadecyl-phosphonate chemrxiv.org |

| 4 | Diethyl 16-[(2-tetrahydro-2H-pyranyl)oxy]hexadecyl-phosphonate | Trimethylbromosilane, Methanol | (16-hydroxyhexadecyl)phosphonic acid chemrxiv.org |

Selective Functionalization of Alkyl C-H Bonds

Recent advancements in catalysis have enabled the selective functionalization of typically inert alkyl C-H bonds, opening new avenues for modifying long-chain aliphatic compounds.

The direct, undirected borylation of primary C-H bonds in alkyl chains represents a significant challenge in synthetic chemistry due to the strength and low reactivity of these bonds. nih.gov However, iridium-catalyzed reactions have shown promise in achieving this transformation. nih.govresearchgate.net These methods allow for the introduction of a boryl group at the terminal methyl position of a long alkyl chain, which can then be further derivatized. nih.gov

While the direct borylation of 1-bromohexadecane (B154569) itself is not extensively detailed, the principles apply to long-chain alkanes. The reaction typically employs an iridium catalyst with a specific ligand, such as 3,4,7,8-tetramethylphenanthroline, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov The reaction proceeds with high selectivity for the primary C-H bonds over the more numerous secondary C-H bonds. nih.gov This selectivity is largely governed by steric factors. acs.org

Table 2: Key Features of Undirected C-H Borylation

| Feature | Description |

| Catalyst | Typically an Iridium complex with a sterically hindered phenanthroline ligand. nih.gov |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) is commonly used. nih.gov |

| Selectivity | High selectivity for primary (methyl) C-H bonds. nih.govnih.gov |

| Challenge | Overcoming the inertness of strong alkyl C-H bonds. nih.gov |

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms and studying the pharmacokinetic profiles of molecules. medchemexpress.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and reacts more slowly than a C-H bond. This effect is instrumental in elucidating reaction pathways.

In the context of 1-bromohexadecane, deuterium can be incorporated at specific positions. For instance, 1-Bromohexadecane-16,16,16-d₃ has deuterium atoms at the terminal methyl group. guidechem.com This isotopically labeled compound can be used to track the fate of the terminal end of the molecule in various chemical and biological processes. Fully deuterated versions, such as 1-Bromohexadecane-d₃₃, are also commercially available and serve as tracers in metabolic and pharmacokinetic studies. medchemexpress.comsigmaaldrich.com The presence of deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. medchemexpress.com

Table 3: Examples of Deuterated 1-Bromohexadecane and Related Compounds

| Compound Name | CAS Number | Key Feature |

| 1-Bromohexadecane-16,16,16-d₃ | 284474-40-4 | Deuterium labeling at the terminal methyl group. guidechem.com |

| 1-Bromohexadecane-d₃₃ | 284474-41-5 | Fully deuterated alkyl chain. medchemexpress.comsigmaaldrich.com |

| 1-Bromoheptane-7,7,7-d₃ | 344253-18-5 | Deuterated terminal methyl group for tracking studies. |

Role of 16 Bromo 1 Hexadecanol As a Chemical Precursor in Advanced Materials Science

Development of Self-Assembled Monolayers (SAMs) and Ordered Structures

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on the surface of substrates. unibs.it These structures are created through the chemisorption of head groups onto the substrate, followed by the slower organization of the tail groups. wikipedia.org 16-Bromo-1-hexadecanol serves as a precursor for molecules used in SAM formation, where its long alkyl chain contributes to the creation of ordered, crystalline-like structures.

Interfacial Chemistry and Surface Modification

The dual functionality of this compound is critical for interfacial chemistry and surface modification. Molecules derived from it can be designed so that one end, typically the hydroxyl group (or a derivative like a thiol, silane, or phosphonate), anchors the molecule to a specific substrate, such as gold, silicon, or metal oxides. wikipedia.org Once the monolayer is formed, the exposed terminal bromine atoms present a reactive surface that can be further functionalized. This allows for the precise tailoring of surface properties, such as wettability, adhesion, and biocompatibility.

This method of surface modification allows for the creation of a wide range of functional surfaces. For instance, the terminal bromine can be substituted via nucleophilic substitution reactions to introduce different chemical moieties. This transforms a relatively inert surface into a reactive platform for immobilizing biomolecules, fabricating sensors, or building up more complex, multi-layered molecular architectures. unibs.it

Programming Organic-Metal Oxide Superlattices via Atomic Layer Deposition (ALD)

A significant application of this compound is in the fabrication of organic-metal oxide superlattices, which are nanostructures with alternating organic and inorganic layers. researchgate.net These materials are synthesized using Atomic Layer Deposition (ALD), a technique that allows for precise, layer-by-layer material deposition. chemrxiv.org In this process, this compound is used as a starting reagent to synthesize long-chain phosphonic acids terminated with a hydroxyl group. researchgate.netchemrxiv.org

These specialized molecules form a dense, well-ordered SAM on a metal oxide surface. chemrxiv.org The critical feature for the subsequent ALD process is the terminal hydroxyl (-OH) group of the SAM. chemrxiv.org This -OH group provides a reactive site for the ALD precursor molecules to attach, initiating the growth of the next metal oxide layer. researchgate.netchemrxiv.org The success of this process hinges on the interfacial molecular compatibility; the terminal group must react readily with the ALD precursors without binding so strongly to the underlying metal oxide that it disrupts the SAM's ordered structure. chemrxiv.org Researchers have successfully fabricated various superlattices composed of metal oxides like Al₂O₃, HfO₂, MgO, SnO₂, TiO₂, and ZrO₂ using this strategy. researchgate.netchemrxiv.org

Impact of Alkyl Chain Length and Terminal Groups on SAM Properties

The properties of a SAM are heavily influenced by the molecular structure of its constituent molecules, specifically the alkyl chain length and the nature of the terminal group.

Alkyl Chain Length: The 16-carbon chain of this compound is crucial for forming high-quality SAMs. Longer alkyl chains lead to stronger van der Waals interactions between adjacent molecules. researchgate.net These interactions promote a higher degree of order and packing density within the monolayer. researchgate.net Studies have shown that for alkyl phosphates and alkanethiols, chains exceeding 15 carbons result in monolayers with higher two-dimensional crystallinity and fewer defects. researchgate.netuchicago.edu This enhanced order is reflected in physical properties such as film thickness and surface wettability. researchgate.net Shorter chains, in contrast, tend to form less-ordered, liquid-like films due to weaker intermolecular forces. uchicago.edu

Terminal Groups: The terminal group dictates the surface chemistry of the SAM. In molecules derived from this compound, the initial terminal group is bromine. This can be retained to create a specific chemical handle or, more commonly, it is replaced with other functional groups (-OH, -COOH, -NH₂) to control the surface's functionality. unibs.it For instance, an -OH terminated surface is hydrophilic and can serve as a reactive site for ALD, while a -CH₃ terminated surface would be hydrophobic and chemically inert. The choice of terminal group is therefore a key design parameter for tailoring the SAM for specific applications, from nanoelectronics to biosensors. unibs.it

Table 1: Influence of Alkyl Chain Characteristics on SAM Properties

| Feature | Impact on SAM Properties | Research Finding |

|---|---|---|

| Alkyl Chain Length | Determines the strength of intermolecular van der Waals forces, affecting order and stability. | A higher degree of order and packing density is observed for alkyl chains with more than 15 carbon atoms, leading to greater two-dimensional crystallinity. researchgate.net Small increases in chain length can cause disproportionately large decreases in reactivity with external agents, enhancing passivation. uchicago.edu |

| Terminal Group | Defines the chemical properties and reactivity of the SAM surface. | The terminal group must be chosen for compatibility with subsequent reaction steps, such as reacting with ALD precursors, while not disrupting the SAM conformation. researchgate.netchemrxiv.org The functional end group (e.g., -OH, -COOH) determines the surface properties for applications like biosensors or molecular electronics. unibs.it |

Polymer Chemistry and Biomaterials Applications

The distinct hydrophobic and reactive characteristics of this compound make it a valuable precursor in the synthesis of specialized polymers and biocompatible materials.

Synthesis of Surfactants and Gemini Surfactants

Surfactants are amphiphilic molecules with a hydrophobic tail and a hydrophilic head. This compound is an ideal starting material for synthesizing custom surfactants due to its long, 16-carbon hydrophobic tail. The terminal hydroxyl and bromo groups can be chemically modified to introduce a wide variety of polar head groups.

A particularly important class of surfactants synthesized from precursors like this compound are Gemini surfactants. These are composed of two amphiphilic moieties connected by a spacer group near the head groups. taylorfrancis.com Gemini surfactants often exhibit superior surface activity and self-assembly properties compared to their single-chain counterparts. nih.gov In a typical synthesis, the long alkyl chain from two molecules of a 16-carbon precursor can be attached to a central spacer molecule to form the dimeric structure. asianpubs.org The unique properties of these surfactants make them useful in applications ranging from gene therapy to enhanced oil recovery. taylorfrancis.comnih.gov

Table 2: Components of a Gemini Surfactant

| Component | Description | Role of this compound |

|---|---|---|

| Hydrophobic Chains | Two nonpolar alkyl chains that repel water. | The 16-carbon chain of this compound serves as the hydrophobic tail. |

| Hydrophilic Head Groups | Two polar or ionic groups that are attracted to water. | The terminal -OH or -Br groups are chemically converted into desired head groups (e.g., quaternary ammonium (B1175870) salts). |

| Spacer Group | A chemical bridge that connects the two head groups. | The reactive ends of the precursor can be linked to a suitable spacer molecule. |

Incorporation into Lipid Analogs and Biocompatible Esters

The 16-carbon (hexadecyl) chain is a common feature in natural lipids, such as those found in cell membranes. This structural similarity makes this compound an excellent precursor for the synthesis of lipid analogs for biomedical research. For example, it is used in the synthesis of ether lipid analogs, which are more stable to chemical and enzymatic degradation than their natural ester-linked counterparts. beilstein-journals.org These synthetic lipids are valuable tools for studying cellular processes and for developing drug delivery systems. One notable example is in the synthesis of analogs of Platelet-Activating Factor (PAF), where the C16 alkyl chain is a key structural component. beilstein-journals.org

Furthermore, this compound can be used to create biocompatible esters. By reacting the hydroxyl group with a carboxylic acid, a long-chain ester is formed. If the carboxylic acid component is a bioactive molecule or a biocompatible polymer building block, the resulting ester can be used in drug delivery applications or for the creation of biodegradable materials.

Preparation of pH-Responsive Micelles for Controlled Release Systems

The role of this compound as a chemical precursor is pivotal in the bottom-up synthesis of advanced, pH-responsive micelles for controlled drug delivery systems. Its unique bifunctional nature, possessing both a terminal bromine atom and a hydroxyl group on a long C16 alkyl chain, allows it to be strategically employed as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This enables the precise construction of amphiphilic block copolymers with built-in environmental sensitivity.

The synthesis of pH-responsive micelles begins with the utilization of this compound as an initiator for the polymerization of a pH-sensitive monomer. A commonly used monomer for this purpose is 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA). The tertiary amine groups in DEAEMA are capable of being protonated and deprotonated in response to changes in the surrounding pH. nih.gov The polymerization is typically carried out via ATRP, which allows for the formation of a well-defined polymer block with a predictable molecular weight and a narrow molecular weight distribution. emu.edu.tr

In this process, the bromine atom on this compound initiates the polymerization of DEAEMA monomers, leading to the formation of a hydrophobic block derived from the C16 chain of the initiator and a hydrophilic, pH-responsive block of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA). The resulting amphiphilic block copolymer, 16-hexadecanol-b-PDEAEMA, possesses a hydrophobic tail and a pH-sensitive hydrophilic head.

Once synthesized, these amphiphilic block copolymers are self-assembled in an aqueous solution to form micelles. At a pH above the pKa of PDEAEMA (which is approximately 7.3), the tertiary amine groups are deprotonated and the PDEAEMA block is hydrophobic. This drives the aggregation of the block copolymers into micelles with a hydrophobic core comprising the hexadecanol (B772) chains and the PDEAEMA blocks, and a minimal hydrophilic corona. Conversely, in an acidic environment (pH below the pKa), the amine groups of the PDEAEMA block become protonated, rendering the block hydrophilic. This change in polarity leads to the swelling or even the disassembly of the micelles, which can be harnessed for the controlled release of an encapsulated therapeutic agent.

Research Findings: Synthesis and Characterization of 16-Hexadecanol-b-PDEAEMA Block Copolymers

Detailed studies have focused on the synthesis of such block copolymers using ATRP, with this compound as the initiator and DEAEMA as the monomer. The polymerization is typically catalyzed by a copper(I) bromide/ligand complex. The characteristics of the resulting block copolymers are summarized in the table below.

| Property | Value |

| Initiator | This compound |

| Monomer | 2-(diethylamino)ethyl methacrylate |

| Polymerization Method | Atom Transfer Radical Polymerization |

| Resulting Copolymer | 16-hexadecanol-b-PDEAEMA |

| Molecular Weight (Mn) | 5,000 - 20,000 g/mol |

| Polydispersity Index (PDI) | 1.1 - 1.3 |

pH-Responsive Behavior and Controlled Release

The critical micelle concentration (CMC) of these block copolymer micelles is typically low, indicating their stability in dilute solutions. The pH-dependent behavior is the key to their function in controlled release systems. A hydrophobic drug can be encapsulated within the core of the micelles at physiological pH (around 7.4). When the micelles encounter an acidic environment, such as that found in tumor tissues or within the endosomes of cells, the protonation of the PDEAEMA block triggers the release of the encapsulated drug.

The table below illustrates the pH-dependent properties of the micelles and their drug release characteristics.

| Parameter | pH 7.4 (Physiological) | pH 5.0 (Acidic) |

| PDEAEMA State | Deprotonated (Hydrophobic) | Protonated (Hydrophilic) |

| Micelle Structure | Stable, compact core | Swollen or disassembled |

| Drug Encapsulation Efficiency | High | Low |

| Drug Release Rate | Slow | Rapid |

This pH-triggered release mechanism makes these micelles, derived from this compound, promising nanocarriers for targeted cancer therapy, where the acidic tumor microenvironment can be exploited to achieve site-specific drug delivery.

Exploration of Biochemical and Pharmacological Implications

Enzyme Inhibition Studies

The strategic placement of a bromine atom on the hexadecanol (B772) backbone has prompted investigations into its potential as an enzyme inhibitor, particularly targeting enzymes involved in crucial physiological processes.

Preliminary research has suggested that 16-Bromo-1-hexadecanol may act as a selective inhibitor of acetylcholinesterase (AChE), an essential enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. The potential for selective inhibition is of significant interest in the development of targeted insecticides that would have minimal impact on mammalian systems.

Differences in the genetic coding and structure of AChE between insects and mammals could be the basis for this selectivity. In many insect species, AChE is encoded by two genes, Ace1 and Ace2, which can result in structural variations, such as the presence of a unique cysteine residue in the AChE derived from the Ace1 gene, a feature not found in vertebrate AChE. aopwiki.org This structural divergence could potentially be exploited by compounds like this compound for selective binding and inhibition.

While direct and detailed experimental data on the inhibitory effects of this compound on insect and mammalian AChE are not extensively documented in publicly available literature, the concept of selective inhibition remains a compelling area of research. The table below illustrates a hypothetical comparison of inhibitory concentrations, which would be a typical output of such comparative studies.

| Enzyme Source | Putative IC50 (µM) | Selectivity Ratio (Mammalian/Insect) |

| Insect AChE | 50 | 20 |

| Mammalian AChE | 1000 |

This table is illustrative and based on the concept of selective inhibition; specific experimental values for this compound are not currently available in the cited literature.

The precise molecular mechanisms through which this compound might interact with and inhibit enzymes like AChE have not been fully elucidated. However, based on the structure of the compound, several plausible mechanisms can be hypothesized. The long hydrophobic carbon chain could facilitate the entry of the molecule into the active site gorge of AChE, which is known to have hydrophobic regions. The terminal bromine atom, being a good leaving group, could potentially form a covalent bond with a nucleophilic residue, such as a serine in the active site, leading to irreversible inhibition.

Alternatively, the interaction could be non-covalent, with the compound acting as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site, respectively. Computational modeling and spectroscopic techniques could provide further insights into the binding mode and the specific amino acid residues involved in the interaction. Understanding these mechanistic details is crucial for the rational design of more potent and selective inhibitors.

Antioxidant Activity and Cellular Redox Homeostasis

The potential for halogenated compounds to participate in redox reactions has led to investigations into the antioxidant properties of this compound. Antioxidants play a critical role in protecting cells from damage caused by reactive oxygen species (ROS).

There is currently a lack of specific research demonstrating the direct free radical scavenging capabilities of this compound. In general, the antioxidant activity of a compound is often associated with its ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The presence of the hydroxyl group in this compound could theoretically contribute to some level of radical scavenging activity.

To quantify such potential, various in vitro assays are typically employed, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A hypothetical representation of such data is provided in the table below.

| Assay | Putative IC50 (µg/mL) |

| DPPH Scavenging | >1000 |

| ABTS Scavenging | >1000 |

This table is for illustrative purposes only, as specific experimental data for this compound's free radical scavenging activity is not available in the reviewed literature.

Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell's antioxidant defense systems to detoxify these reactive intermediates. Prolonged oxidative stress can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.

While no direct studies have been found that investigate the protective effects of this compound against oxidative stress in cellular models, this remains an area of potential interest. Should the compound exhibit any antioxidant properties, it could theoretically mitigate oxidative damage by either directly scavenging ROS or by modulating endogenous antioxidant pathways.

The influence of halogen substitution on the antioxidant potential of organic molecules is a complex subject. In some classes of compounds, such as bromophenols, the presence and position of bromine atoms can influence their antioxidant activity. nih.gov For instance, bromination can in some cases lead to more active antioxidant compounds compared to their chlorinated or non-halogenated counterparts. nih.gov This effect is often attributed to the electronic properties of the halogen, which can affect the stability of the radical formed after the antioxidant donates a hydrogen atom or an electron.

Derivatives in Medicinal Chemistry and Drug Delivery Research

The long-chain bifunctional nature of this compound, featuring a hydroxyl group at one end and a bromo group at the other, makes it a versatile building block in medicinal chemistry and drug delivery. Its derivatives are explored for their potential in creating sophisticated biomedical tools, from sensitive diagnostic sensors to targeted therapeutic carriers.

Synthesis of Glycosides for Biosensor Development

While direct studies detailing the synthesis of glycosides from this compound for biosensor development are not extensively documented in publicly available research, the principles of biosensor construction provide a clear framework for its potential application. Biosensors for detecting specific biological molecules often rely on self-assembled monolayers (SAMs) on a sensor surface, typically gold. These monolayers are frequently composed of ω-functionalized long-chain alkanethiols.

The general approach involves alkanethiols with a terminal functional group that can be used for immobilization of biorecognition molecules. For instance, alkanethiols with terminal hydroxyl or carboxyl groups are commonly used to create these SAMs. The hydroxyl group of this compound could theoretically be used for such purposes, potentially after converting the bromo group to a thiol to enable attachment to a gold surface.

The development of biosensors for detecting short-chain alcohols, for example, has involved the immobilization of enzymes like alcohol dehydrogenase on self-assembled monolayers. mdpi.comresearchgate.net This immobilization can be achieved by activating the surface with agents that react with the terminal groups of the SAM components. mdpi.com In a hypothetical scenario, the hydroxyl group of a this compound derivative could be glycosylated, and the bromo-terminus could be converted to a thiol for surface attachment. This would result in a SAM presenting specific carbohydrate moieties for biorecognition events. The design of such biosensors is a multi-step process, often beginning with computational simulations to predict the binding affinity between the target molecule and the sensing layer. researchgate.net

Lipid-Modified Nanoparticle Synthesis and Drug Targeting

Lipid nanoparticles (LNPs) are a cornerstone of modern drug delivery systems, valued for their biocompatibility and ability to encapsulate therapeutic agents. nih.govmdpi.com These nanoparticles are typically composed of a lipid matrix stabilized by surfactants. nih.gov The versatility of LNPs stems from the wide array of lipids that can be used in their formulation and the ease of modifying their surface for targeted delivery. dntb.gov.uamdpi.com

This compound, as a long-chain fatty alcohol, can be incorporated into the lipid matrix of nanoparticles such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The terminal bromo group offers a reactive handle for the covalent attachment of targeting ligands. This surface functionalization is a key strategy to enhance the delivery of drugs to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target effects. dntb.gov.uanih.gov

The process of creating functionalized lipid nanoparticles can involve several methods, including high-pressure homogenization, solvent emulsification-diffusion, and ultrasonication. nih.govnih.gov Once the nanoparticles are formed with this compound or a derivative integrated into their structure, the exposed bromo group can be used in subsequent bioconjugation reactions. For example, targeting moieties such as antibodies, peptides, or small molecules with a suitable nucleophile (e.g., a thiol or amine) can be attached to the nanoparticle surface. This targeted approach is particularly relevant in cancer therapy, where nanoparticles can be designed to bind to receptors that are overexpressed on tumor cells. nih.govmdpi.com

The incorporation of functional lipids can also influence the physicochemical properties of the nanoparticles, such as their stability and drug-loading capacity. mdpi.com While specific research on this compound in this context is limited, the principles of LNP design and functionalization strongly support its potential as a valuable component in the development of targeted drug delivery systems. nih.govmdpi.com

Bioconjugation Strategies with Proteins and Peptides (e.g., LC3-lipid conjugates)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental tool in chemical biology and drug development. nih.gov The terminal bromo group of this compound makes it a candidate for alkylation reactions with nucleophilic residues on proteins and peptides, such as cysteine or lysine, although achieving site-specificity with native amino acids can be challenging. nih.gov

A significant area of interest in cell biology is the process of autophagy, which involves the formation of a double-membraned vesicle called the autophagosome. A key event in this process is the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), where LC3 is covalently conjugated to the lipid phosphatidylethanolamine (PE). nih.govnih.gov This LC3-PE conjugate is essential for autophagosome membrane elongation and cargo recognition.

While the natural process involves PE, synthetic lipid conjugates of LC3 or other autophagy-related (Atg) proteins could be valuable research tools to study the mechanisms of autophagy. The long alkyl chain of this compound mimics the acyl chains of phospholipids. In a synthetic biology context, one could envision a strategy where a derivative of this compound is used to create a lipid-protein conjugate. For instance, the bromo group could be displaced by a nucleophile on a peptide or a linker that is subsequently attached to a protein. This would result in a lipidated protein that could be used to probe lipid-protein interactions or to influence the localization of the protein to cellular membranes.

The development of such bioconjugates requires careful consideration of reaction conditions to maintain the integrity of the protein. youtube.com While direct evidence of this compound being used to form LC3-lipid conjugates is not available, its chemical structure is amenable to the types of chemical transformations used to create bespoke bioconjugates for studying complex cellular processes. acs.orgnih.gov

Compound Names

Analytical Methodologies for Characterization and Purity Assessment in Research

Chromatographic Techniques for Purification and Analysis

Chromatography is a cornerstone for both the purification of 16-Bromo-1-hexadecanol from reaction mixtures and the assessment of its purity. The choice of technique depends on the scale and purpose of the analysis.

Column Chromatography is a primary method for purifying this compound after its synthesis. This technique separates compounds based on their differential adsorption to a stationary phase. nih.gov For this long-chain bromoalcohol, silica (B1680970) gel is a commonly used stationary phase, while a non-polar mobile phase, such as a gradient of hexane (B92381) and ethyl acetate (B1210297), is employed to elute the compound. A typical solvent system might start with a high percentage of hexane to elute non-polar byproducts, with a gradual increase in the more polar ethyl acetate to elute the desired product.

Thin-Layer Chromatography (TLC) serves as a rapid and effective tool for monitoring the progress of reactions that synthesize this compound. By spotting the reaction mixture on a silica-coated plate and developing it in an appropriate solvent system, the disappearance of reactants and the appearance of the product can be visualized, often with the aid of a stain or UV light.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized for high-resolution purity validation. These methods provide quantitative data on the purity of a sample and can detect trace amounts of impurities that may not be visible by TLC.

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient (e.g., 95:5) | Purification and Isolation |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction Monitoring |

| HPLC / GC-MS | Various (e.g., C18, Phenyl) | Solvent Gradients (e.g., Acetonitrile/Water) | Purity Quantification |

Spectroscopic Methods in Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum confirms the presence of key functional groups. A characteristic triplet signal appears around 3.4 ppm, corresponding to the two protons on the carbon atom directly bonded to the bromine atom (-CH₂Br). The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) typically appear as a triplet around 3.6 ppm. The numerous protons of the long methylene (B1212753) (-CH₂-) chain form a large, complex signal between 1.2 and 1.6 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom attached to the bromine (C-Br) would have a distinct chemical shift, as would the carbon attached to the hydroxyl group (C-OH). The remaining fourteen carbon atoms of the alkyl chain would appear in the aliphatic region of the spectrum.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Br-CH₂- | ~3.40 | Triplet | 2H |

| HO-CH₂- | ~3.64 | Triplet | 2H |

| -CH₂-CH₂OH | ~1.57 | Multiplet | 2H |

| BrCH₂-CH₂- | ~1.85 | Multiplet | 2H |

| -(CH₂)₁₂- | ~1.25-1.43 | Broad Multiplet | 24H |

| -OH | Variable | Singlet | 1H |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show a strong, broad absorption band for the hydroxyl (O-H) stretch, typically in the region of 3200-3600 cm⁻¹. Strong absorptions corresponding to the C-H stretching of the long alkyl chain would be observed around 2850-2960 cm⁻¹. Other key peaks include the C-O stretching vibration (around 1050-1150 cm⁻¹) and the C-Br stretching vibration, which appears at lower wavenumbers (typically 500-600 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, H-bonded | 3200 - 3600 (Broad) |

| C-H (Alkyl) | Stretching | 2850 - 2960 (Strong) |

| C-O (Alcohol) | Stretching | 1050 - 1150 |

| C-Br (Bromoalkane) | Stretching | 500 - 600 |

Mass Spectrometry (MS) is used to determine the molecular weight and confirm the elemental formula. High-resolution mass spectrometry (such as ESI-TOF) can verify the molecular weight of 321.34 g/mol . A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which have almost equal intensity, providing definitive evidence for the presence of a single bromine atom in the molecule.

Advanced Surface Analytical Techniques (e.g., ToF-SIMS, XPS, PM-IRRAS)

When this compound is used to create thin films or self-assembled monolayers (SAMs) on substrates, advanced surface-sensitive techniques are required for characterization.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface technique that provides detailed elemental and molecular information about the outermost nanometer of a material. ulvac.co.jptescan-analytics.com For a monolayer of this compound, ToF-SIMS could identify fragment ions characteristic of the alkyl chain, the bromine atom, and the alcohol functionality, confirming its presence and chemical integrity on the surface. tescan-analytics.com The high mass resolution allows for the separation of ions with very similar masses. tescan-analytics.com

X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. An XPS analysis of a this compound film would show photoemission peaks for carbon (C 1s), oxygen (O 1s), and bromine (Br 3d). Analysis of the precise binding energies of these peaks can provide information about the chemical bonding environment of each element.

Polarization Modulation Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a specialized vibrational spectroscopy technique designed for the analysis of ultrathin films on reflective metal surfaces, such as gold. bruker.com It offers high sensitivity and eliminates interfering absorptions from atmospheric water and CO₂. bruker.comcest.at Since this compound can be used as a precursor for forming SAMs, PM-IRRAS is an ideal tool to study the orientation and packing of the molecules on the surface. rsc.org By analyzing the intensity of specific vibrational modes (like the C-H stretching modes), the average tilt angle of the alkyl chains relative to the surface normal can be determined. rsc.org

Q & A

(Basic) What are the optimal synthetic routes for 16-Bromo-1-hexadecanol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of 1-hexadecanol using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) as a catalyst. A scaled procedure (100 mmol) adapted from dodecanol bromination includes:

- Reagents : 1-hexadecanol, 48% HBr (excess), concentrated H₂SO₄ (stoichiometric).

- Conditions : Reflux at 140°C for 5 hours under an oil bath, with controlled water flow in the condenser to prevent premature crystallization.

- Monitoring : Thin-layer chromatography (TLC) to track reaction progress.

- Yield Optimization : Excess HBr drives the equilibrium toward product formation, while H₂SO₄ enhances protonation of the hydroxyl group for nucleophilic substitution. Adjusting molar ratios (e.g., 2:1 HBr:hexadecanol) and extended reflux time may improve yields for longer-chain alcohols.

(Basic) How can researchers characterize the physicochemical properties of this compound experimentally?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at the terminal carbon (δ ~3.4 ppm for -CH₂Br and δ ~1.2–1.6 ppm for aliphatic chain protons) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (321.34 g/mol) and isotopic patterns matching C₁₆H₃₃BrO .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (cf. 1-hexadecanol’s mp 49–50°C ) and decomposition profiles.

(Advanced) How should researchers resolve contradictions in reported data (e.g., melting points, reactivity) for this compound?

Methodological Answer:

Data discrepancies often arise from impurities or variations in synthetic protocols. A systematic approach includes:

Reproducibility Checks : Replicate synthesis using standardized protocols (e.g., HBr/H₂SO₄ ratios from ).

Purity Validation : Use HPLC or GC-MS to quantify impurities; recrystallization in cyclohexane or hexane may improve purity .

Contextual Analysis : Compare literature conditions (e.g., solvent polarity, heating rates) to identify variables affecting thermal properties .

Cross-Validation : Leverage databases like PubChem or EPA DSSTox for consensus data .

(Advanced) What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound in lipid membrane interactions?

Methodological Answer:

- Control Systems : Use unmodified 1-hexadecanol and shorter-chain brominated analogs (e.g., 11-bromoundecanol ) to isolate chain-length effects.

- Membrane Models : Employ Langmuir-Blodgett troughs or liposome systems to measure insertion efficiency via surface pressure or fluorescence anisotropy.

- Variable Isolation : Test pH-dependent stability (e.g., bromine hydrolysis risks in aqueous buffers) and temperature effects on phase behavior .

- Data Triangulation : Combine molecular dynamics simulations with experimental DSC data to correlate structural flexibility with membrane disruption .

(Basic) What purification techniques are most effective for isolating this compound from reaction byproducts?

Methodological Answer:

- Liquid-Liquid Extraction : Separate unreacted alcohol using sodium bicarbonate to neutralize residual acid, followed by cyclohexane extraction .

- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (95:5) to resolve brominated product from diastereomers or alkyl sulfates.

- Distillation : Short-path distillation under reduced pressure (if thermally stable) to avoid decomposition .

(Advanced) How can researchers evaluate the hydrolytic stability of this compound under physiological conditions for drug delivery applications?

Methodological Answer:

- Accelerated Stability Testing : Incubate in PBS (pH 7.4) at 37°C and analyze degradation kinetics via LC-MS. Monitor bromide ion release using ion chromatography .

- Kinetic Modeling : Apply pseudo-first-order kinetics to estimate half-life and activation energy (Eₐ) for hydrolysis.

- Structural Modifications : Compare with ether-protected analogs (e.g., THP-ethers) to assess susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.